2,2-Dimethoxybutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQHJIGWZNIQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188077 | |

| Record name | 2,2-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-99-4 | |

| Record name | 2,2-Dimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethoxybutane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2,2-dimethoxybutane, a versatile organic compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Structure

This compound is a colorless liquid with a characteristic sweet, ether-like odor.[1][2] It is an organic compound classified as a dialkyl ether, specifically a ketal.[2] Its stability under normal conditions, coupled with its moderate polarity, makes it a useful solvent and reagent in various chemical reactions.[2] However, it is flammable and should be handled with appropriate safety precautions.[2]

Structure and Identification:

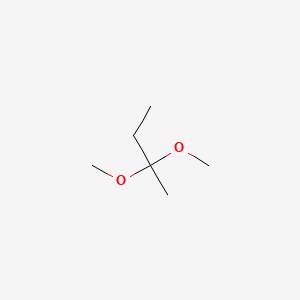

The molecular structure of this compound is depicted in the following diagram:

Figure 1: Chemical structure of this compound.

Quantitative Chemical Data:

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Weight | 118.17 g/mol [1] |

| Boiling Point | 118-122 °C[1] |

| Density | 0.853 g/cm³ |

| Appearance | Colorless liquid[1] |

| Odor | Sweet, ether-like[1] |

Experimental Protocols

a) Synthesis of this compound via Acid-Catalyzed Ketalization:

The most common laboratory and industrial synthesis of this compound involves the acid-catalyzed reaction of 2-butanone with methanol.[1] This reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed.

Materials:

-

2-Butanone

-

Methanol

-

Anhydrous hydrogen chloride or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Drying agent (e.g., anhydrous calcium sulfate)

-

Sodium bicarbonate (for neutralization)

Industrial Scale Protocol: For larger-scale production, a continuous process is often employed.[1]

-

A molar ratio of 4 to 8 moles of methanol per mole of 2-butanone is used.[1]

-

Anhydrous hydrogen chloride is introduced as the catalyst, maintaining a concentration between 6% and 12% by weight.[1]

-

The reaction temperature is maintained in the range of -10°C to +30°C.[1]

-

The product is isolated and purified, often through distillation.

b) Use of this compound as a Protecting Group for Ketones:

This compound is primarily used as a protecting group for ketones in multi-step organic synthesis.[1] The ketal group is stable under neutral or basic conditions but is readily cleaved under acidic conditions to regenerate the ketone.[1]

Protection Step (General Procedure):

-

The ketone-containing substrate is dissolved in an inert solvent.

-

An excess of this compound and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.

-

The reaction is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The protected compound is extracted with an organic solvent, dried, and purified (e.g., by column chromatography or distillation).

Deprotection Step (General Procedure):

-

The protected substrate is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran).

-

Aqueous acid (e.g., dilute hydrochloric acid or acetic acid) is added.

-

The mixture is stirred until the deprotection is complete (monitored by TLC or GC).

-

The reaction is worked up by neutralizing the acid and extracting the deprotected ketone.

The following diagram illustrates the workflow for using this compound as a protecting group.

Figure 2: Workflow for ketone protection and deprotection.

Chemical Reactivity and Mechanisms

a) Hydrolysis of this compound:

The hydrolysis of this compound to 2-butanone and methanol is a classic example of an acid-catalyzed ketal hydrolysis.[1] The reaction proceeds through a series of protonation and elimination steps.

The mechanism of acid-catalyzed hydrolysis is as follows:

-

Protonation of one of the methoxy oxygen atoms by an acid.

-

Elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion.

-

Nucleophilic attack by a water molecule on the carbocation.

-

Deprotonation to form a hemiketal.

-

Protonation of the remaining methoxy group.

-

Elimination of a second molecule of methanol to form the protonated ketone.

-

Deprotonation to yield the final ketone product, 2-butanone.

This mechanism is visualized in the diagram below.

References

2,2-Dimethoxybutane CAS number and molecular formula

CAS Number: 3453-99-4 Molecular Formula: C₆H₁₄O₂

This technical guide provides a comprehensive overview of 2,2-dimethoxybutane, a versatile chemical compound with applications in organic synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound, also known as 2-butanone dimethyl acetal, is a colorless liquid with a characteristic sweet, ether-like odor.[1] It is an organic compound classified as a dialkyl ether.[1] The presence of two methoxy groups attached to a butane backbone gives it moderate polarity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 118.17 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, ether-like | [1][3] |

| Boiling Point | ~118-122 °C | [3] |

| Density | Not specified | |

| Solubility | Soluble in various organic solvents | [1] |

| Stability | Stable under normal conditions, moisture sensitive | [1] |

| CAS Number | 3453-99-4 | [2] |

| Molecular Formula | C₆H₁₄O₂ | [2] |

| InChI Key | OXQHJIGWZNIQDS-UHFFFAOYSA-N | [2] |

| SMILES | CCC(C)(OC)OC | [2] |

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the acid-catalyzed acetalization of 2-butanone with methanol.[3] This reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of 2-butanone, typically in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Methanol

-

Anhydrous Hydrogen Chloride (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Dean-Stark apparatus (for water removal)

-

Toluene (as a solvent for azeotropic water removal)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-butanone and a molar excess of methanol (a molar ratio of 4 to 8 moles of methanol per mole of 2-butanone is recommended for industrial-scale production).[3] Toluene can be used as a solvent to facilitate the azeotropic removal of water.

-

Add a catalytic amount of a strong acid, such as anhydrous hydrogen chloride (maintaining a concentration between 6% and 12% by weight for continuous processes) or p-toluenesulfonic acid.[3]

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2-butanone) is consumed.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by washing with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Applications in Organic Synthesis

Protecting Group for Ketones

A primary application of this compound in organic synthesis is as a protecting group for ketones.[3] The resulting dimethyl ketal is stable under neutral and basic conditions, allowing for chemical transformations on other parts of a complex molecule without affecting the carbonyl group.[3] The ketone can be readily regenerated by acid-catalyzed hydrolysis.[3]

Experimental Protocol: Protection and Deprotection of a Ketone

Protection of a Ketone:

-

Dissolve the ketone in a suitable solvent such as methanol or toluene.

-

Add a slight excess of this compound and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

-

Upon completion, neutralize the catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the protected ketone.

Deprotection of the Dimethyl Ketal:

-

Dissolve the dimethyl ketal in a mixture of an organic solvent (e.g., acetone) and water.[4]

-

Add a catalytic amount of an acid catalyst (e.g., dilute HCl or p-toluenesulfonic acid).[4]

-

Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.[4]

-

Neutralize the acid with a mild base.[4]

-

Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.[4]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected ketone.[4]

Potential Applications in Drug Development

Antimicrobial Activity

Some studies have indicated that this compound possesses antibacterial properties.[3][5] It has been shown to inhibit the growth of certain bacteria and fungi.[5] For instance, it has demonstrated inhibitory effects against Trichophyton mentagrophytes and T. rubrum when applied topically.[5] However, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a broad spectrum of microorganisms are not widely available in the current literature. Further research is needed to fully elucidate its potential as an antimicrobial agent for therapeutic applications.

Role in Pharmaceutical Synthesis

As a protecting group, this compound is a valuable tool in the multi-step synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[3] Its stability under various reaction conditions allows for the selective modification of other functional groups within a molecule, which is a critical aspect of modern drug synthesis. While direct examples of its use in the synthesis of specific commercial drugs are not prominently documented, its utility as a synthetic intermediate is well-established within the principles of organic chemistry.

Signaling Pathways

Currently, there is no available scientific literature that directly implicates this compound in the modulation of specific cellular signaling pathways. Its biological effects, particularly its antimicrobial activity, are likely due to direct interactions with microbial cellular components rather than interference with complex signaling cascades in mammalian cells. Further investigation is required to determine if this compound has any off-target effects on cellular signaling.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and established applications in organic synthesis, most notably as a protecting group for ketones. Its synthesis is straightforward, and its chemical behavior is well understood. While it has shown some promise as an antimicrobial agent, more extensive research is necessary to validate its efficacy and mechanism of action for potential use in drug development. For researchers and professionals in the pharmaceutical industry, this compound remains a useful and reliable reagent in the synthesis of complex molecules.

References

Synthesis of 2,2-Dimethoxybutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dimethoxybutane, a valuable ketal primarily utilized as a protecting group for ketones in multi-step organic synthesis. This document provides a thorough overview of the prevailing synthetic methodologies, focusing on the acid-catalyzed reaction of 2-butanone with methanol. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to facilitate understanding and replication.

Introduction

This compound, also known as 2-butanone dimethyl ketal, serves as a crucial tool in organic chemistry. Its primary function is to protect the carbonyl group of ketones, such as 2-butanone, from unwanted reactions under neutral or basic conditions. The ketal linkage is stable in these environments but can be readily cleaved under acidic conditions to regenerate the original ketone, making it an ideal protecting group in the synthesis of complex molecules like pharmaceuticals.[1] This guide explores the common and efficient methods for its preparation.

Synthetic Methodologies

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed ketalization of 2-butanone with methanol.[1] This equilibrium reaction involves the reaction of one equivalent of 2-butanone with two equivalents of methanol to produce this compound and water.

Reaction Mechanism

The acid-catalyzed ketalization proceeds through a series of reversible steps:

-

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of 2-butanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Formation of a Hemiketal: The intermediate formed is a hemiketal.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation formed after the departure of water.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable this compound and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the product, an excess of methanol is typically used, and in many protocols, a dehydrating agent is employed to remove the water formed during the reaction.

Caption: Acid-catalyzed mechanism for the synthesis of this compound.

Catalysts for Ketalization

A variety of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst can influence reaction rates, yields, and the ease of purification.

-

Homogeneous Catalysts: Strong mineral acids such as anhydrous hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) are effective catalysts.[1] While highly active, they can be corrosive and require neutralization during work-up, which can complicate the purification process.

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages.[2] They are easily separated from the reaction mixture by filtration, can be regenerated and reused, and often lead to cleaner reactions with simpler work-ups.

Quantitative Data

The yield of this compound is influenced by several factors including the choice of catalyst, reactant ratios, temperature, and reaction time. The following table summarizes quantitative data from various reported methodologies.

| Catalyst | Reactant Ratio (Methanol:2-Butanone) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Anhydrous HCl (6-12 wt%) | 4:1 to 8:1 | -10 to 30 | Continuous Flow | High Purity | [1] |

| Hydrochloric Acid (0.1 mol%) | Excess Methanol | Ambient | 12 hours | >95 (GC) | [3] |

| Sodium Tosylate | Not Specified | 12 | Not Specified | 76 | [4] |

| Ion-Exchange Resin | Stoichiometric | 0-25 | Not Specified | Equilibrium Mixture | [5] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Protocol 1: Synthesis using a Homogeneous Catalyst (Hydrochloric Acid)

This protocol is adapted from a general method for ketalization using trace amounts of conventional acids.[3][6]

Materials:

-

2-Butanone (2 mmol)

-

Methanol (as solvent)

-

Hydrochloric acid (0.1 mol %)

-

Trimethyl orthoformate (optional, 1.2 equivalents)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-butanone (2 mmol).

-

Add an excess of methanol to act as both reactant and solvent.

-

Add hydrochloric acid (0.1 mol %).

-

(Optional) For reactions sensitive to water, add trimethyl orthoformate (1.2 equivalents) to the mixture to act as a dehydrating agent.

-

Stir the reaction mixture at ambient temperature for 12 hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by adding a small amount of solid sodium bicarbonate and stir for 10-15 minutes.

-

Filter the mixture to remove the sodium bicarbonate.

-

Remove the excess methanol from the filtrate by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol utilizes a solid acid catalyst, which simplifies the work-up procedure.[2]

Materials:

-

2-Butanone (10 mmol)

-

Methanol (50 mL)

-

Amberlyst-15 resin (e.g., 1 g)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux

Procedure:

-

Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (10 mmol), methanol (50 mL), and the activated Amberlyst-15 resin.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by GC or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of methanol.

-

Combine the filtrate and washings.

-

Remove the excess methanol by distillation.

-

The resulting crude product can be purified by fractional distillation.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound is outlined in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The acid-catalyzed reaction of 2-butanone and methanol is a robust and efficient method for the synthesis of this compound. The choice between a homogeneous and a heterogeneous catalyst will depend on the specific requirements of the synthesis, such as scale and desired purity. The use of solid acid catalysts like Amberlyst-15 presents a more environmentally friendly and operationally simpler alternative to traditional mineral acids. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare and utilize this important ketal protecting group.

References

- 1. This compound | 3453-99-4 | Benchchem [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethoxybutane

This guide provides a comprehensive overview of the key physical properties of 2,2-dimethoxybutane, a diether used in various chemical applications. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work.

Physical Properties of this compound

This compound, with the molecular formula C6H14O2, is a colorless liquid.[1][2] Its primary physical characteristics, boiling point and density, are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 99.8 °C | At 760 mmHg |

| 48-50 °C | At 100 Torr[1] | |

| Density | 0.841 - 0.854 g/cm³ | At or near room temperature |

Note: Variations in density values are reported across different sources, which may be attributed to differences in measurement temperature and sample purity.

Detailed Quantitative Data

For clarity and precise comparison, the reported values for the boiling point and density of this compound are presented in the following table.

| Parameter | Reported Value | Source |

| Boiling Point | 99.8 °C | Biosynth[3], Chemsrc[4] |

| 99.8 °C at 760mmHg | Chemical Land[5] | |

| 48-50 °C at 100 Torr | ChemicalBook[1] | |

| Density | 0.853 g/cm³ | Biosynth[3] |

| 0.8535 g/cm³ at 28 °C | ChemicalBook[1] | |

| 0.841 g/cm³ | Chemsrc[4], Chemical Land[5] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided literature, standard methodologies for organic compounds are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a compound like this compound, the following micro and macro methods are commonly employed.

Micro-Boiling Point Determination (Thiele Tube Method):

This method is suitable for small sample volumes.

-

Sample Preparation: A few microliters of this compound are placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7]

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Reading: As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[7]

Macro-Boiling Point Determination (Distillation Method):

This method is used for larger sample volumes and can also serve to purify the liquid.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the vapor temperature.

-

Heating: The this compound in the distillation flask is heated to a boil.

-

Equilibrium: The liquid is heated until a state of reflux is achieved, where the vapor condenses and drips back into the flask.

-

Boiling Point Reading: The temperature is recorded when it stabilizes, indicating that the vapor temperature is constant. This stable temperature is the boiling point of the substance.

Determination of Density

The density of a liquid is its mass per unit volume.

Pycnometer Method:

This method provides highly accurate density measurements.

-

Weight of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) is accurately weighed.

-

Weight of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed.

-

Weight of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water). The filled pycnometer is weighed again.

-

Calculation: The density of this compound is calculated using the following formula:

Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | 3453-99-4 [chemicalbook.com]

- 2. CAS 3453-99-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3453-99-4 | DAA45399 | Biosynth [biosynth.com]

- 4. This compound | CAS#:3453-99-4 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 2,2-dimethoxybutane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-dimethoxybutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic analysis workflow are also included to support researchers in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental spectra for this compound, predicted NMR data is presented below. These predictions are based on computational models and provide an expected spectral profile.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.15 | Singlet | 6H | 2 x O-CH ₃ |

| ~1.55 | Quartet | 2H | -CH ₂-CH₃ |

| ~1.20 | Singlet | 3H | -C(O)₂-CH ₃ |

| ~0.85 | Triplet | 3H | -CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~100.5 | C (OCH₃)₂ |

| ~49.0 | 2 x O-C H₃ |

| ~30.0 | -C H₂-CH₃ |

| ~25.0 | -C(O)₂-C H₃ |

| ~8.0 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of strong C-O-C stretching vibrations, indicative of the acetal functional group, and the absence of a carbonyl (C=O) stretch.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1465-1375 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O-C stretch (acetal)[1] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. The most abundant ion peak (base peak) is observed at an m/z of 87, which likely corresponds to the loss of an ethyl group.[1]

Table 4: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

| 87 | 100% (Base Peak) | [M - C₂H₅]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 89 | Moderate | [M - C₂H₃]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of the neat this compound liquid between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

Data Acquisition:

-

Inject a small volume of the sample solution into the gas chromatograph (GC) inlet.

-

The GC will separate the components of the sample, and the this compound will elute at a specific retention time.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

In the ion source (typically using electron ionization), the molecules are ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

References

An In-depth Technical Guide on the Acid-Catalyzed Hydrolysis Mechanism of 2,2-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of 2,2-dimethoxybutane, a reaction of significant interest in organic synthesis and drug development, particularly in the context of prodrug design and the deprotection of ketone functionalities. The document details the step-by-step reaction mechanism, presents available kinetic and thermodynamic data, and furnishes detailed experimental protocols for monitoring the reaction progress using modern analytical techniques. Diagrams created using Graphviz are included to visually represent the reaction pathway and experimental workflows, ensuring clarity and ease of understanding for a technical audience.

Introduction

The acid-catalyzed hydrolysis of acetals and ketals is a fundamental reaction in organic chemistry. This compound, a simple ketal, serves as an excellent model for understanding the cleavage of such functionalities under acidic conditions. This process is crucial in various applications, including the removal of protecting groups from carbonyl compounds in multi-step syntheses and the controlled release of active ketone-containing drugs from ketal-based prodrugs. A thorough understanding of the reaction mechanism and kinetics is paramount for optimizing reaction conditions and designing novel chemical entities.

The overall reaction involves the conversion of this compound to 2-butanone and two molecules of methanol in the presence of an acid catalyst and water.

Overall Reaction: CH₃CH₂C(OCH₃)₂CH₃ + H₂O H⁺ → CH₃CH₂COCH₃ + 2CH₃OH

This guide will delve into the intricacies of this reaction, providing the necessary technical details for researchers and professionals in the field.

Reaction Mechanism

The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism involving protonation, formation of a resonance-stabilized oxocarbenium ion, nucleophilic attack by water, and subsequent deprotonation steps. The formation of the oxocarbenium ion is generally considered the rate-determining step of the reaction.[1]

The detailed mechanism is as follows:

-

Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by a hydronium ion (H₃O⁺), converting the methoxy group into a good leaving group (methanol).

-

Formation of the Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is stabilized by the delocalization of the positive charge between the carbon and the remaining oxygen atom.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation to form a Hemiketal: A water molecule acts as a base to deprotonate the newly added hydroxyl group, forming a neutral hemiketal intermediate and regenerating the hydronium ion catalyst.

-

Protonation of the Second Methoxy Group: The remaining methoxy group of the hemiketal is then protonated by a hydronium ion.

-

Elimination of the Second Methanol Molecule: The protonated methoxy group leaves as a second molecule of methanol, and the hydroxyl group donates a lone pair of electrons to form a protonated ketone.

-

Deprotonation to Yield the Final Products: Finally, a water molecule deprotonates the carbonyl oxygen to yield the final products: 2-butanone and another equivalent of methanol, along with the regenerated hydronium ion catalyst.

Signaling Pathway and Logical Relationship Diagram

The following diagram, generated using the DOT language, illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of this compound.

Quantitative Data

Table 1: Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Value | Units | Reference |

| Enthalpy of Hydrolysis (ΔrH°) | 19.33 ± 0.04 | kJ/mol | --INVALID-LINK-- |

Table 2: Illustrative Kinetic Data for the Hydrolysis of 2,2-Dimethoxypropane

The following data for 2,2-dimethoxypropane hydrolysis, catalyzed by a supramolecular assembly, illustrates the temperature dependence of the rate constant.

| Temperature (K) | Rate Constant (k_cat) (s⁻¹) |

| 300.1 | 7.63 x 10⁻⁵ |

| 307.3 | 1.35 x 10⁻⁴ |

| 315.4 | 3.58 x 10⁻⁴ |

| 323.5 | 8.72 x 10⁻⁴ |

Data adapted from a study on the hydrolysis of 2,2-dimethoxypropane.[2]

From this data, an Arrhenius plot can be constructed to determine the activation energy (Ea) for the reaction. The Arrhenius equation is given by:

k = A * e^(-Ea/RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

Experimental Protocols

To monitor the kinetics of the acid-catalyzed hydrolysis of this compound, several analytical techniques can be employed. The choice of method depends on the available instrumentation and the desired level of detail.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for monitoring the progress of a reaction by integrating the signals of reactants and products over time.

Objective: To determine the rate constant of the acid-catalyzed hydrolysis of this compound by monitoring the disappearance of the reactant and the appearance of the products using ¹H NMR spectroscopy.

Materials:

-

This compound

-

Deuterated water (D₂O)

-

Deuterated hydrochloric acid (DCl) or another suitable acid catalyst

-

Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the acid catalyst (e.g., 0.1 M DCl in D₂O).

-

Prepare a stock solution of the internal standard in D₂O.

-

In an NMR tube, add a known volume of the D₂O/catalyst solution and the internal standard solution.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

-

-

Reaction Initiation and Data Acquisition:

-

Inject a known amount of this compound into the NMR tube.

-

Immediately start acquiring ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the acquired spectra (phasing, baseline correction).

-

Integrate the characteristic peaks of this compound (e.g., the methoxy protons) and the 2-butanone product (e.g., the methyl or ethyl protons) relative to the integral of the internal standard.

-

Calculate the concentration of the reactant and product at each time point.

-

Plot the concentration of this compound versus time.

-

Assuming pseudo-first-order kinetics (with a large excess of water), plot ln[this compound] versus time. The slope of this line will be -k_obs, where k_obs is the observed rate constant.

-

Monitoring by Gas Chromatography (GC)

Gas chromatography is another effective method for separating and quantifying the volatile components of the reaction mixture.

Objective: To determine the rate constant of the acid-catalyzed hydrolysis of this compound by monitoring the concentration of the reactant and product using GC.

Materials:

-

This compound

-

Aqueous acid solution (e.g., HCl in water)

-

Internal standard (e.g., a non-reactive hydrocarbon like dodecane)

-

Quenching solution (e.g., a saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column).

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, combine the aqueous acid solution and the internal standard.

-

Add a known amount of this compound to initiate the reaction.

-

-

Sampling and Quenching:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

-

-

Extraction and Sample Preparation for GC:

-

Add a known volume of the extraction solvent to the quenched sample.

-

Shake vigorously to extract the organic components into the solvent layer.

-

Allow the layers to separate and carefully transfer the organic layer to a GC vial.

-

-

GC Analysis:

-

Inject a small volume of the sample into the GC.

-

Run the GC under optimized conditions (temperature program, carrier gas flow rate) to achieve good separation of this compound, 2-butanone, methanol, and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of this compound and 2-butanone relative to the peak area of the internal standard.

-

Create a calibration curve for this compound and 2-butanone to determine their concentrations from the peak area ratios.

-

Plot the concentration of this compound versus time and determine the rate constant as described in the NMR protocol.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a kinetic study of the acid-catalyzed hydrolysis of this compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a well-understood reaction that proceeds through a defined mechanistic pathway involving a key oxocarbenium ion intermediate. While specific kinetic parameters for this compound are not extensively published, the principles of acetal and ketal hydrolysis are well-established, allowing for the design of robust experimental protocols to study its kinetics. The methodologies outlined in this guide, utilizing NMR and GC analysis, provide reliable means for researchers to quantify the reaction rate and gain a deeper understanding of the factors that influence it. This knowledge is essential for the effective application of this reaction in organic synthesis and the development of novel drug delivery systems.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,2-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2,2-dimethoxybutane. Understanding these properties is critical for its effective use in organic synthesis, as a solvent, and in various research and development applications. This document summarizes available data, provides detailed experimental protocols for in-house evaluation, and offers insights into the chemical behavior of this versatile acetal.

Executive Summary

This compound (DMB), also known as 2-butanone dimethyl acetal, is a colorless liquid with a characteristic sweet, ether-like odor.[1][2] Its molecular structure, featuring a central carbon bonded to two methoxy groups and an ethyl and methyl group, imparts a moderate polarity.[2][3] This structural characteristic is a key determinant of its solubility profile and compatibility with other chemical substances. While specific quantitative solubility data is not extensively available in the public domain, this guide synthesizes known information and predictive principles to offer a thorough understanding for laboratory applications. A critical aspect of DMB's chemistry is its susceptibility to hydrolysis under acidic conditions, a factor that must be carefully considered when selecting solvents and reaction conditions.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [4] |

| Molecular Weight | 118.17 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, ether-like | [1][2] |

| Boiling Point | Approximately 118-122°C | [1] |

| Log P (Octanol/Water) | 1.2 | [4] |

| Stability | Stable under neutral or basic conditions; hydrolyzes in acid. Moisture sensitive. | [1] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The two ether-like methoxy groups provide some polar character, while the butane backbone is nonpolar. This amphiphilic nature suggests miscibility with a range of organic solvents. The octanol-water partition coefficient (Log P) of 1.2 indicates a preference for lipophilic environments over aqueous ones, though it does suggest some water solubility.

Due to a lack of extensive, publicly available quantitative solubility data, Table 2 provides a qualitative and predictive summary of the solubility of this compound in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and the known chemical properties of acetals.

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |

| Water | H₂O | Sparingly Soluble | The Log P of 1.2 suggests limited but not negligible water solubility. The ether oxygens can act as hydrogen bond acceptors. |

| Alcohols | Methanol, Ethanol | Miscible | The polarity of DMB is similar to that of lower alcohols, and it can participate in hydrogen bonding as an acceptor. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As an acetal, which is a type of diether, DMB is expected to be fully miscible with other ethers due to similar polarities and intermolecular forces. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of ketones is compatible with the moderate polarity of DMB. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | DMB is known to be soluble in chloroform. Its moderate polarity makes it compatible with halogenated solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar butane backbone of DMB promotes solubility in nonpolar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The nonpolar portion of the DMB molecule should allow for good solubility in aliphatic hydrocarbons. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | DMB is known to be soluble in DMSO. These solvents have polarities that are compatible with DMB. |

Solvent and Material Compatibility

The primary concern regarding the compatibility of this compound is its stability towards hydrolysis. As an acetal, it is generally stable under neutral and basic conditions but will readily hydrolyze back to 2-butanone and methanol in the presence of acid, particularly aqueous acid.[1]

Key Compatibility Considerations:

-

Acidic Conditions: Avoid the use of acidic solvents or the presence of acidic impurities, as this will lead to the degradation of DMB. This includes protic acids and Lewis acids.

-

Aqueous Solutions: Prolonged contact with water, especially if the pH is not neutral or basic, can result in hydrolysis.[5] DMB is noted to be moisture-sensitive.[1]

-

Reaction Quenching: When using DMB as a protecting group, acidic aqueous workups are employed for its removal. Conversely, to maintain the acetal, reactions should be quenched and worked up under neutral or basic conditions.

-

Material Compatibility:

-

Plastics and Elastomers: General data on acetal polymers (which are structurally different but share the acetal functional group) show good resistance to many organic solvents but can be sensitive to strong acids and oxidizing agents. Materials like Nylon may swell in the presence of some organic compounds.[6] It is always recommended to perform specific compatibility testing for critical applications.

-

Metals: Acetal polymers generally have a low coefficient of friction against metals.[3] this compound is not expected to be corrosive to common laboratory metals like stainless steel and aluminum under anhydrous and neutral conditions.

-

Experimental Protocols

For applications requiring precise knowledge of solubility and compatibility, the following experimental protocols are recommended.

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a liquid compound like this compound in a given solvent.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, hexane)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a volumetric flask or a vial with a PTFE-lined cap).

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of DMB indicates that a saturated solution has been formed.

-

-

Sample Preparation:

-

Allow the mixture to stand undisturbed at the set temperature until the undissolved DMB has settled or separated.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated/cooled pipette to avoid temperature changes that could affect solubility.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., GC-FID).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Protocol for Assessing Solvent Compatibility (Stability)

This protocol is designed to evaluate the stability of this compound in a particular solvent over time.

Objective: To assess the degradation of this compound in a selected solvent under specific conditions.

Materials:

-

This compound

-

Solvent of interest

-

Sealed vials (e.g., amber glass with PTFE-lined caps)

-

Temperature-controlled oven or chamber

-

Analytical instrument (e.g., GC-MS, HPLC) for monitoring the concentration of DMB and potential degradation products.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Dispense the solution into several sealed vials.

-

-

Incubation:

-

Place the vials in a temperature-controlled environment. It is common to perform stability studies at ambient and elevated temperatures to accelerate potential degradation.

-

Store a control sample at a low temperature (e.g., in a refrigerator) where degradation is expected to be minimal.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from the incubation chamber.

-

Analyze the sample using a suitable analytical method to quantify the concentration of this compound. If using GC-MS, also monitor for the appearance of degradation products like 2-butanone and methanol.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

A significant decrease in concentration over time indicates incompatibility or instability under the tested conditions.

-

If degradation is observed, the rate of degradation can be determined.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Solvent Compatibility Assessment.

Conclusion

This compound is a moderately polar organic compound with good solubility in a wide range of common organic solvents. Its miscibility with alcohols, ethers, ketones, and hydrocarbons makes it a versatile solvent and reagent. However, its utility is governed by its sensitivity to acidic conditions, which lead to hydrolysis. For researchers and drug development professionals, a thorough understanding of these properties is essential for successful experimental design, particularly when DMB is used as a protecting group or as part of a reaction medium. When precise solubility or long-term stability data is required, the experimental protocols outlined in this guide should be followed to generate application-specific knowledge.

References

- 1. This compound | 3453-99-4 | Benchchem [benchchem.com]

- 2. CAS 3453-99-4: this compound | CymitQuimica [cymitquimica.com]

- 3. boydbiomedical.com [boydbiomedical.com]

- 4. This compound | C6H14O2 | CID 137941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Key synonyms for 2,2-dimethoxybutane like 2-butanone dimethyl acetal

An In-depth Technical Guide to 2,2-Dimethoxybutane for Researchers and Drug Development Professionals

Introduction

This compound, an organic compound with the molecular formula C6H14O2, is a versatile asset in the fields of organic chemistry and drug development.[1] As a dimethyl acetal, it is primarily recognized for its crucial role as a protecting group for ketones, a fundamental strategy in complex multi-step organic synthesis.[2] This stability under neutral or basic conditions, coupled with its straightforward removal under acidic conditions, allows for selective chemical transformations on other parts of a molecule.[2] Beyond this primary function, this compound also serves as a solvent and a reagent in various chemical reactions.[1][2] Emerging research has also begun to uncover its potential biological activities, including antimicrobial properties.[2][3] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and core applications for researchers, scientists, and professionals in drug development.

Synonyms and Chemical Identifiers

A clear understanding of the various synonyms and identifiers for this compound is essential for comprehensive literature searches and chemical sourcing. The compound is systematically named and also referred to by the reactants used in its synthesis.

| Identifier Type | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 3453-99-4[5][6] |

| Synonyms | 2-Butanone, dimethyl acetal[1][5][7] |

| Butane, 2,2-dimethoxy-[1][5][6][8] | |

| Butan-2-on-dimethylacetal | |

| butanone dimethyl ketal | |

| Ethylmethylketon-dimethylketal | |

| Methylaethylketon-dimethylacetal | |

| Molecular Formula | C6H14O2[1][2][6] |

| InChI | InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3[1][6] |

| InChIKey | OXQHJIGWZNIQDS-UHFFFAOYSA-N[1][6][8] |

| SMILES | CCC(C)(OC)OC[1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in experimental design, particularly in determining reaction conditions and purification methods. It is a colorless liquid with a characteristic sweet, ether-like odor.[1][2]

| Property | Value | Unit | Source |

| Molecular Weight | 118.17 | g/mol | [2] |

| Appearance | Colorless liquid/oil | - | [1][2][5] |

| Boiling Point | ~118-122 | °C | [2] |

| 378.29 | K | [9] | |

| Density | 0.853 | g/cm³ | [3] |

| Kovats Retention Index | 740 (Standard non-polar) | - | [4] |

| Critical Temperature | 554.52 | K | [9] |

| Critical Pressure | 3055.79 | kPa | [9] |

| Enthalpy of Vaporization | 32.47 | kJ/mol | [9] |

| Enthalpy of Reaction (Hydrolysis) | 19.33 ± 0.04 | kJ/mol | [10] |

Core Applications in Research and Drug Development

The utility of this compound stems from its specific chemical reactivity, making it a valuable tool in synthetic chemistry.

Ketone Protecting Group

In multi-step organic synthesis, protecting groups are essential for temporarily blocking a reactive functional group to prevent it from participating in a reaction while transformations occur elsewhere in the molecule.[2] this compound is a classic example of a protecting group for ketones. The dimethyl acetal group is stable in neutral or basic environments but is readily cleaved under acidic conditions to regenerate the parent ketone.[2] This selective reactivity is a cornerstone of modern synthetic strategy, particularly in the synthesis of complex molecules like pharmaceuticals.[2]

Caption: Workflow illustrating the use of this compound as a ketone protecting group.

Synthetic Intermediate and Reagent

Beyond its role as a protecting group, this compound also functions as a solvent and a reagent in chemical reactions.[1][2] It can participate in nucleophilic substitution reactions where the methoxy groups are displaced by other nucleophiles.[2] For example, it can react with trichloroacetyl chloride in the presence of pyridine to yield 1,1,1-trichloro-4-methoxy-hex-3-en-2-one.[2]

Potential Antimicrobial Agent

Emerging research has highlighted the potential biological activity of this compound. Studies have demonstrated its antibacterial properties against various Gram-positive and Gram-negative bacterial strains.[2] One study identified it as a phytochemical with antibacterial activity in the roots and stems of Withania somnifera.[2] Another report indicates it can inhibit the growth of Trichophyton mentagrophytes and T. rubrum.[3] This suggests potential applications in the development of new antimicrobial agents.

Experimental Protocols and Reaction Mechanisms

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application in a laboratory or industrial setting.

Synthesis of this compound

1. Acid-Catalyzed Acetalization (Laboratory Scale) The most common method for synthesizing this compound is the acid-catalyzed reaction of 2-butanone (also known as methyl ethyl ketone) with methanol.[2]

-

Principle: The reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl carbon of 2-butanone, facilitated by an acid catalyst, to form the dimethyl acetal.

-

Reactants: 2-Butanone, Methanol (typically in excess).[2]

-

Catalyst: Anhydrous hydrogen chloride or other acid catalysts.[2]

-

General Protocol:

-

Combine 2-butanone and an excess of methanol in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add the acid catalyst while maintaining the low temperature.

-

Allow the reaction to proceed, monitoring its progress via techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Perform an aqueous workup to remove water-soluble components.

-

Isolate the product via extraction with an organic solvent, followed by drying and distillation.

-

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

2. Continuous Process (Industrial Scale) For larger-scale production, a continuous process offers better control and potentially higher purity.[2]

-

Reactants: Methylethyl ketone and methanol.[2]

-

Molar Ratio: 4 to 8 moles of methanol per mole of ketone.[2]

-

Catalyst: Anhydrous hydrogen chloride (6% to 12% by weight).[2]

-

Temperature: Maintained between -10°C and +30°C.[2]

-

Workflow: Reactants and catalyst are continuously fed into a reactor, with the product being continuously removed, allowing for efficient and scalable production.[2]

3. Electrochemical Synthesis Electrochemical methods provide an alternative synthetic route.

-

Principle: Involves the use of an electric current to drive the chemical reaction.[2]

-

Example: The electrolysis of valeric acid in a methanol solution using a Boron-Doped Diamond (BDD) electrode can produce this compound.[2] The mechanism is believed to involve the formation of a carbocation intermediate that subsequently reacts with methanol.[2]

Hydrolysis of this compound (Deprotection)

The hydrolysis of the acetal back to its parent ketone and alcohol is a fundamental reaction, particularly for its use as a protecting group.[2]

-

Principle: This is an acid-catalyzed cleavage of the acetal.

-

General Protocol:

-

Dissolve this compound in a suitable solvent mixture (e.g., acetone/water or THF/water).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid).

-

Stir the reaction at room temperature or with gentle heating, monitoring for the disappearance of the starting material.

-

Neutralize the acid with a base.

-

Isolate the 2-butanone product through extraction and solvent removal.

-

Caption: Reaction mechanism for the acid-catalyzed hydrolysis (deprotection).

Conclusion

This compound is a chemical of significant utility in synthetic and medicinal chemistry. Its primary application as a robust and reliable protecting group for ketones is indispensable for the synthesis of complex organic molecules, including active pharmaceutical ingredients. Furthermore, its roles as a solvent, a versatile synthetic intermediate, and a compound with potential antimicrobial properties underscore its importance. A thorough understanding of its chemical properties, synonyms, and the experimental protocols for its synthesis and cleavage is fundamental for researchers and drug development professionals seeking to leverage its capabilities in their work.

References

- 1. CAS 3453-99-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3453-99-4 | Benchchem [benchchem.com]

- 3. This compound | 3453-99-4 | DAA45399 | Biosynth [biosynth.com]

- 4. This compound | C6H14O2 | CID 137941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CAS No- 3453-99-4 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound [webbook.nist.gov]

- 9. chemeo.com [chemeo.com]

- 10. This compound [webbook.nist.gov]

Thermochemical Profile of 2,2-Dimethoxybutane: A Technical Guide

This guide provides a comprehensive overview of the available thermochemical data for 2,2-dimethoxybutane, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, including detailed experimental context where available.

Core Thermochemical Data

The following tables summarize the known quantitative thermochemical data for this compound. A distinction is made between experimentally determined values and those derived from computational models.

Table 1: Experimentally Determined Thermochemical Properties of this compound

| Property | Value | Units | Method | Reference |

| Enthalpy of Hydrolysis (ΔrH°) | 19.33 ± 0.04 | kJ/mol | Calorimetry | Wiberg and Squires, 1979[1] |

| Enthalpy of Fusion (ΔfusH) | 9.32 | kJ/mol | Not Specified | Teodorescu, et al., 2003 |

Table 2: Calculated Thermochemical Properties of this compound (Joback Method)

| Property | Value | Units |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -207.52 | kJ/mol |

| Enthalpy of Formation (Gas, ΔfH°gas) | -440.36 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 32.47 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 6.26 | kJ/mol |

Table 3: Calculated Ideal Gas Heat Capacity (Cp,gas) of this compound at Various Temperatures (Joback Method)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 378.29 | 205.93 |

| 407.66 | 217.24 |

| 437.03 | 228.17 |

| 466.41 | 238.72 |

| 495.78 | 248.88 |

| 525.15 | 258.67 |

| 554.52 | 268.08 |

Experimental Protocols

Detailed experimental procedures for the determination of thermochemical data for this compound are not extensively available in the public domain. The following represents a generalized protocol for determining the heat of hydrolysis of an acetal, based on standard calorimetric techniques.

Determination of Enthalpy of Hydrolysis via Calorimetry

The enthalpy of hydrolysis of an acetal like this compound can be determined using an isoperibol reaction calorimeter. The fundamental principle involves measuring the temperature change of a system of known heat capacity when the hydrolysis reaction occurs.

Materials and Equipment:

-

Isoperibol calorimeter (e.g., a Dewar flask equipped with a thermistor or a high-precision thermometer, a stirrer, and a calibration heater)

-

High-purity this compound

-

Aqueous acid catalyst (e.g., dilute hydrochloric acid)

-

Data acquisition system to monitor temperature changes

Generalized Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature rise. This allows for the accurate conversion of temperature changes during the reaction to heat evolved or absorbed.

-

Sample Preparation: A precise amount of this compound is weighed and sealed in a glass ampoule.

-

Reaction Initiation: The calorimeter is charged with a known volume of the aqueous acid solution and allowed to reach thermal equilibrium. The reaction is initiated by breaking the ampoule containing the this compound, allowing it to mix with the acid and undergo hydrolysis.

-

Temperature Monitoring: The temperature of the calorimeter contents is monitored continuously throughout the reaction until a stable final temperature is reached.

-

Data Analysis: The heat of the reaction is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter and its contents. The enthalpy of hydrolysis is then determined on a molar basis.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermochemistry of this compound.

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Generalized workflow for calorimetric determination of enthalpy of hydrolysis.

References

2,2-Dimethoxybutane: A Technical Assessment of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethoxybutane is an organic compound primarily utilized in industrial applications as a gasoline additive and in chemical synthesis.[1] Despite its established role in the chemical industry, there is a notable absence of comprehensive research into its biological activities. This technical guide synthesizes the available information on this compound, explores its potential biological relevance based on its chemical properties, and outlines hypothetical experimental workflows for its investigation. While direct evidence of its biological effects is limited, this document serves as a foundational resource for researchers interested in exploring the potential toxicological and pharmacological profiles of this compound.

Introduction

This compound, also known as butanone dimethyl ketal, is a colorless liquid with a sweet, ether-like odor.[2] Its primary applications are in the fuel industry and as a protecting group for ketones in organic synthesis.[3] A review of the scientific literature reveals a significant gap in the understanding of its biological effects. Most available data pertains to its chemical and physical properties, with safety data sheets indicating a lack of thorough toxicological investigation.[4][5][6]

Some sources suggest potential antibacterial activity, with one study identifying it as a phytochemical in Withania somnifera that may inhibit the growth of both Gram-positive and Gram-negative bacteria.[3][7] Another source mentions its inhibitory effect on Trichophyton mentagrophytes and T. rubrum.[7] However, these findings are not extensively documented in peer-reviewed literature. Given the limited direct evidence, this guide will focus on the hypothetical biological activities derived from its chemical structure and propose methodologies for future research.

Chemical Properties and Potential for Biological Interaction

The chemical structure of this compound, a ketal, suggests that it could undergo hydrolysis under acidic conditions to yield 2-butanone and methanol.[3][8] This reaction is particularly relevant in biological systems, as the acidic environment of the stomach could facilitate such a conversion if the compound is ingested. Therefore, the potential biological effects of this compound may be attributed to its metabolites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [9] |

| Molecular Weight | 118.17 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, ether-like | [2] |

| Boiling Point | Approximately 118-122°C | [3] |

| CAS Number | 3453-99-4 | [9] |

Hypothetical Biological Activities and Signaling Pathways

In the absence of direct evidence, we can hypothesize potential biological activities based on the known effects of its metabolites and the general mechanisms of toxicity. Methanol is a known toxicant, and 2-butanone can have effects on the central nervous system. Therefore, a primary area of investigation would be the toxicological profile of this compound.

Furthermore, many organic molecules interact with cellular signaling pathways. A common pathway implicated in inflammation and immune responses is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[12] Dysregulation of this pathway is associated with various diseases, making it a relevant target for investigation of any novel compound.[13]

Below is a generalized diagram of the canonical NF-κB signaling pathway, which could be a potential target for this compound or its metabolites.

Caption: Hypothetical modulation of the canonical NF-κB signaling pathway.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a systematic approach involving in vitro assays is recommended.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the biological effect of a compound is to determine its cytotoxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.[14][15]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of any solvent (e.g., DMSO) should not exceed 0.5% (v/v).[15] Remove the existing medium from the wells and add the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[16]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

To complement the MTT assay, an LDH release assay can be performed to quantify cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[15][17]

Protocol: LDH Release Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[16]

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[16]

-

Transfer Supernatant: Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[17]

-

LDH Reaction: Add the LDH reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.

-